Bis-Bromoacetamido-PEG11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

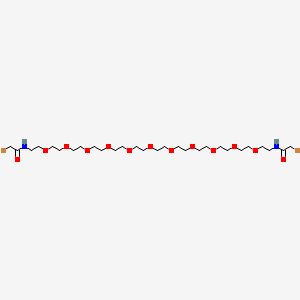

2-bromo-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54Br2N2O13/c29-25-27(33)31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-28(34)26-30/h1-26H2,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBOGVBIQGRVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54Br2N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that plays a pivotal role in modern bioconjugation chemistry. Characterized by two thiol-reactive bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, this reagent offers a versatile platform for covalently linking biomolecules. Its principal applications lie in the development of sophisticated therapeutics and research tools, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG11 linker enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the linked moieties. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application in protein crosslinking, ADC development, and PROTAC synthesis.

Introduction

In the landscape of drug development and proteomics, the ability to specifically and stably link biological molecules is paramount. Homobifunctional crosslinkers are instrumental in this regard, enabling the formation of covalent bonds between two molecules. This compound has emerged as a valuable tool due to its specific reactivity towards sulfhydryl groups found in the cysteine residues of proteins and peptides.[1][2][3]

The structure of this compound comprises three key components:

-

Two Bromoacetamide Groups: These are the reactive moieties that specifically form stable thioether bonds with sulfhydryl groups.[2] The bromoacetyl group is a potent electrophile, and the bromide ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions with thiols.[4][]

-

A Polyethylene Glycol (PEG) Spacer: The 11-unit PEG chain is a flexible, hydrophilic spacer that imparts several advantageous properties to the crosslinker and the resulting conjugate. These include increased water solubility, reduced aggregation, and minimized steric hindrance.[2]

-

Homobifunctional Nature: Having identical reactive groups at both ends allows for the straightforward crosslinking of two thiol-containing molecules or the intramolecular crosslinking of a single polypeptide chain.

This guide will delve into the technical details of utilizing this compound in various research and development contexts.

Physicochemical and Reactive Properties

A thorough understanding of the properties of this compound is crucial for its effective application.

| Property | Value | Reference |

| Chemical Formula | C28H54Br2N2O13 | [4][6] |

| Molecular Weight | 786.6 g/mol | [4][6] |

| CAS Number | 951308-86-4 | [2][4][][6] |

| Appearance | Solid or viscous liquid | [7] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [4][6] |

| Reactive Groups | Bromoacetamide | [1][2] |

| Target Functional Group | Sulfhydryl (-SH) | [1][3] |

| Resulting Bond | Thioether | [2] |

| Storage Conditions | -20°C, protect from moisture | [4][6] |

Core Applications and Methodologies

This compound is a versatile tool with applications spanning from fundamental protein research to the development of targeted therapeutics.

Protein Crosslinking for Structural and Functional Studies

Homobifunctional crosslinkers like this compound are employed to study protein-protein interactions and protein conformation. By covalently linking proteins that are in close proximity, it is possible to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry.

-

Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-8.0) and free of thiol-containing reagents. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Crosslinker Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO to prepare a stock solution (e.g., 10-50 mM).

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching reagent that contains a thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry to identify crosslinked peptides and proteins.

Development of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link a thiol-containing drug to the antibody.

-

Antibody Preparation: Reduce the interchain disulfide bonds of a monoclonal antibody using a mild reducing agent like TCEP to generate free thiol groups.

-

Drug-Linker Conjugation (if necessary): If the cytotoxic drug does not already contain a thiol group, it may need to be derivatized.

-

Conjugation Reaction: React the reduced antibody with a molar excess of this compound that has been pre-reacted with the thiol-containing drug at one end. Alternatively, a two-step approach can be used where the antibody is first reacted with the crosslinker, followed by the addition of the drug. The reaction is typically carried out in a physiological buffer (pH ~7.4).

-

Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography or protein A affinity chromatography to remove unconjugated antibody, drug, and linker.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro and in vivo efficacy.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[] this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand, provided one or both ligands are modified to contain a thiol group.

-

Ligand Preparation: Synthesize or procure a ligand for the target protein and a ligand for an E3 ligase (e.g., VHL or CRBN ligands). One or both ligands must be functionalized with a thiol group.

-

Stepwise Conjugation:

-

React the thiol-containing E3 ligase ligand with a molar excess of this compound in a suitable organic solvent.

-

Purify the resulting mono-substituted linker-ligand conjugate.

-

React the purified conjugate with the thiol-containing target protein ligand to form the final PROTAC molecule.

-

-

Purification: Purify the final PROTAC using chromatographic techniques such as HPLC.

-

Characterization: Confirm the structure and purity of the synthesized PROTAC using mass spectrometry and NMR.

-

Biological Evaluation: Assess the ability of the PROTAC to induce the degradation of the target protein in cell-based assays.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the application of this compound.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker for researchers, scientists, and drug development professionals. Its specific reactivity towards thiol groups, combined with the beneficial properties of the PEG11 spacer, makes it a valuable tool for a wide range of applications, from fundamental studies of protein structure and function to the development of next-generation targeted therapeutics like ADCs and PROTACs. The detailed methodologies and conceptual workflows presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory. As with any chemical reagent, empirical optimization of reaction conditions is essential to achieve the desired outcome for each specific application.

References

Synthesis of Bis-Bromoacetamido-PEG11 Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the Bis-Bromoacetamido-PEG11 crosslinker. This homobifunctional crosslinker is a valuable tool in bioconjugation, particularly for linking thiol-containing molecules and in the development of Proteolysis Targeting Chimeras (PROTACs). The discrete PEG11 spacer enhances solubility and provides a flexible bridge between conjugated molecules. This document outlines a representative synthetic pathway, including detailed experimental protocols, purification methods, and characterization data.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two terminal bromoacetamide groups. These groups are reactive towards nucleophiles, especially the sulfhydryl groups of cysteine residues in proteins and peptides, forming stable thioether bonds.[1] The PEG11 spacer, consisting of eleven ethylene (B1197577) glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[2][] Key applications include the crosslinking of proteins, the development of antibody-drug conjugates (ADCs), and the synthesis of PROTACs, where it can link a target protein ligand to an E3 ligase ligand.[1]

Chemical Structure:

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis or acquisition of the diamino-PEG11 precursor. The second, and key, step is the bromoacetylation of the terminal primary amine groups of the diamino-PEG11.

Overall Synthetic Scheme

Caption: General synthetic scheme for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on typical reaction conditions and product specifications from various suppliers.

| Parameter | Step 1: Amination of PEG11 | Step 2: Bromoacetylation | Final Product Specifications |

| Starting Material | Undecaethylene Glycol | Diamino-PEG11 | - |

| Key Reagents | Tosyl chloride, Ammonia or Sodium Azide (B81097) followed by reduction | Bromoacetyl bromide or Bromoacetic anhydride, Triethylamine (B128534) | - |

| Solvent | Dichloromethane (B109758), Toluene | Dichloromethane, Chloroform (B151607) | - |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 12-24 hours | 2-4 hours | - |

| Typical Yield | >90% | >85% | - |

| Purity (as sold) | - | - | >95% |

| Molecular Formula | C22H48N2O10 | - | C28H54Br2N2O13 |

| Molecular Weight | ~500 g/mol | - | ~786.6 g/mol [2] |

| CAS Number | 479200-82-3 (for Diamino-PEG11) | - | 951308-86-4[2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Diamino-PEG11 (Representative Protocol)

The synthesis of the diamino-PEG11 precursor can be achieved by the conversion of the terminal hydroxyl groups of undecaethylene glycol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source.

Caption: Workflow for the synthesis of Diamino-PEG11.

Materials:

-

Undecaethylene Glycol

-

Tosyl Chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Sodium Azide

-

Dimethylformamide (DMF)

-

Palladium on Carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Tosylation: Dissolve undecaethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add tosyl chloride (2.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ditosyl-PEG11.

-

Azidation: Dissolve the ditosyl-PEG11 (1 equivalent) in DMF and add sodium azide (5 equivalents). Heat the mixture to 80-100 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with water, and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield diazido-PEG11.

-

Reduction: Dissolve the diazido-PEG11 in methanol (B129727) and add a catalytic amount of 10% Pd/C. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain Diamino-PEG11.

Step 2: Synthesis of this compound (Bromoacetylation)

This step involves the acylation of the primary amine groups of Diamino-PEG11 with a bromoacetylating agent.

Caption: Workflow for the bromoacetylation of Diamino-PEG11.

Materials:

-

Diamino-PEG11

-

Bromoacetyl bromide (or Bromoacetic anhydride)

-

Triethylamine (or Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolve Diamino-PEG11 (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromoacetyl bromide (2.2 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield pure this compound.

Purification and Characterization

Purification: The final product is typically purified by silica gel column chromatography. Due to the polar nature of the PEG chain, a polar solvent system such as a gradient of methanol in dichloromethane or chloroform is often required for elution. The purification of PEG-containing compounds can sometimes be challenging due to streaking on TLC and broad elution from the column. Careful selection of the solvent system and a slow gradient are recommended for optimal separation.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet corresponding to the methylene (B1212753) protons adjacent to the amide nitrogen, a singlet for the bromoacetyl methylene protons, and a complex multiplet for the PEG backbone protons.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the amide, the methylene carbons adjacent to the bromine, and the repeating ethylene glycol units.

-

Note: Specific NMR data is often available upon request from commercial suppliers.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product. The expected mass would correspond to the molecular formula C28H54Br2N2O13.

-

-

Purity:

-

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy. Commercial products generally have a purity of >95%.

-

Storage and Handling

This compound should be stored at -20°C and protected from moisture. It is advisable to allow the container to warm to room temperature before opening to prevent condensation. For ease of handling, stock solutions can be prepared in dry solvents such as DMSO or DMF and stored frozen.

Conclusion

The synthesis of this compound is a straightforward process for chemists familiar with standard organic synthesis techniques. The key steps involve the preparation of a diamino-PEG11 precursor followed by bromoacetylation. Proper purification and characterization are crucial to ensure the quality and reactivity of the final crosslinker for its intended applications in bioconjugation and drug development.

References

An In-depth Technical Guide to the Reactivity of Bis-Bromoacetamido-PEG11 with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has become an invaluable tool in chemical biology, proteomics, and drug development. Structurally, it consists of two bromoacetamide groups connected by a flexible, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The bromoacetamide moieties are highly reactive towards sulfhydryl (thiol) groups, making this reagent particularly effective for targeting cysteine residues in proteins and peptides.[3]

The dual reactivity allows for the formation of stable thioether bonds, enabling the covalent linkage of two cysteine residues.[1][4] This can be used to study protein-protein interactions, elucidate the three-dimensional structure of protein complexes, or to conjugate proteins with other molecules such as therapeutic payloads or probes.[2][5] The PEG11 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and provides a defined spacer length for structural studies.[1][6] This guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols, and key considerations for its successful application.

Core Principles of Reactivity

Reaction Mechanism: Nucleophilic Substitution

The reaction between the bromoacetamide group of this compound and the thiol group of a cysteine residue proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[3]

-

Deprotonation: The reaction is highly dependent on the deprotonation of the cysteine thiol (-SH) to its more nucleophilic thiolate anion (-S⁻) form. This equilibrium is governed by the pKa of the cysteine thiol (typically around 8.3-8.5) and the pH of the reaction buffer.[3][7]

-

Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile, attacking the electrophilic methylene (B1212753) carbon adjacent to the bromine atom on the bromoacetamide group.

-

Bond Formation and Leaving Group Departure: This attack results in the formation of a stable, covalent thioether bond and the displacement of the bromide ion, which is an excellent leaving group.[6][]

The resulting thioether linkage is highly stable, making it suitable for applications where irreversible conjugation is required.[1][9]

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Bis-Bromoacetamido-PEG | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Bromoacetamido-PEG11: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, proteomics, and drug development. Its structure features a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two bromoacetamide groups. This unique architecture imparts desirable properties, including enhanced water solubility and a defined spacer length, making it a versatile tool for covalently linking molecules. The bromoacetamide functional groups exhibit high reactivity towards thiol groups, forming stable thioether bonds, which is particularly useful for conjugating peptides, proteins, and other thiol-containing biomolecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and application, and illustrates its utility in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and performance in various applications. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H54Br2N2O13 | [1][2] |

| Molecular Weight | 786.6 g/mol | [1][2] |

| Appearance | Solid or viscous liquid | [3] |

| Purity | ≥95% | [4][5] |

| Solubility | Soluble in water, DMSO, DMF, DCM, Methylene Chloride, Methanol, Acetonitrile (B52724) | [6][7] |

| Reactivity | Reacts with thiols (sulfhydryl groups) to form stable thioether bonds.[4][5] Optimal reactivity is observed at a pH range of 7.5-8.5.[4] | |

| Storage Conditions | Store at -20°C.[2][8] The compound is hygroscopic and should be protected from moisture.[8] |

Experimental Protocols

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and purity of this compound.

-

Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis : The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a prominent signal around 3.5-3.7 ppm) and the bromoacetyl groups (protons adjacent to the bromine and carbonyl groups). The integration of these peaks can be used to confirm the structure and assess purity.

-

¹³C NMR Analysis : Carbon NMR will provide further structural confirmation, with distinct signals for the carbons in the PEG chain and the bromoacetamide moieties.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the crosslinker.

-

System : A reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase : A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is commonly used.

-

Detection : UV detection at a wavelength where the amide bonds absorb (e.g., 214 nm) can be used.

-

Analysis : The purity is determined by the peak area of the main component relative to the total peak area in the chromatogram.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Technique : Electrospray ionization mass spectrometry (ESI-MS) is a common method.

-

Sample Preparation : A dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water) is infused into the mass spectrometer.

-

Analysis : The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

Bioconjugation Protocol: Protein Crosslinking

This protocol outlines a general procedure for crosslinking thiol-containing proteins using this compound.

Materials:

-

Protein of interest (containing free thiol groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris) as they can have competing reactions at higher pH.

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds in the protein need to be reduced to generate free thiols.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Desalting column or dialysis cassette.

Procedure:

-

Protein Preparation :

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If reduction of disulfide bonds is necessary, add DTT or TCEP to a final concentration of 10-20 mM and incubate for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column or dialysis.

-

-

Crosslinking Reaction :

-

Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching :

-

To stop the reaction, add the quenching reagent to a final concentration that is in molar excess of the initial this compound concentration.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification :

-

Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.

-

-

Analysis :

-

Analyze the crosslinked product using SDS-PAGE, which will show the formation of higher molecular weight species.

-

Further characterization can be performed using mass spectrometry to identify the crosslinked peptides.

-

Mandatory Visualizations

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Bis-Bromoacetamido-PEG11 Spacer: Arm Length, Flexibility, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bis-Bromoacetamido-PEG11 spacer is a homobifunctional crosslinking reagent that has emerged as a critical tool in the fields of bioconjugation, diagnostics, and therapeutics. Its precisely defined structure, featuring a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain flanked by two thiol-reactive bromoacetamido groups, offers a unique combination of properties. This guide provides a comprehensive overview of the spacer's physicochemical characteristics, with a particular focus on its arm length and flexibility, and details its application in key experimental workflows.

Core Properties and Data Presentation

The this compound spacer is valued for its discrete nature (dPEG®), meaning it is a single molecular weight compound rather than a polydisperse mixture. This uniformity is crucial for reproducibility in bioconjugation applications.

| Property | Value | References |

| Molecular Weight | 786.54 g/mol | [1][2] |

| Chemical Formula | C₂₈H₅₄Br₂N₂O₁₃ | [1][2] |

| Purity | > 97% | [1][2] |

| Spacer Arm Length | 44 atoms | [1][2] |

| Spacer Arm Distance | 47.5 Å | [1][2] |

| Solubility | Methylene Chloride, Methanol, DMSO, Acetonitrile, DMAC | [1][2] |

| Reactive Groups | Bromoacetamido | [1][2] |

| Target Functionality | Thiols (Sulfhydryls) | [1][2] |

| Storage Conditions | -20°C, protect from moisture | [1][2] |

Spacer Arm Length and its Significance

The well-defined length of the PEG11 spacer arm, approximately 47.5 angstroms, is a key feature that dictates its utility. This "medium-length" spacer provides sufficient distance to:

-

Bridge Distances Within or Between Proteins: Effectively crosslink cysteine residues that are spatially separated within a single protein or between interacting proteins.

-

Reduce Steric Hindrance: The extended spacer arm minimizes the potential for the conjugated molecules to interfere with the biological activity of the target proteins.

-

Enhance Solubility: The hydrophilic nature of the PEG chain improves the solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules.[3]

Spacer Flexibility and Conformational Dynamics

The PEG11 chain is inherently flexible due to the rotational freedom of its C-O bonds. This flexibility is advantageous in bioconjugation as it allows the reactive ends to orient themselves optimally for reaction with target thiol groups.

Molecular dynamics (MD) simulations have provided insights into the conformational behavior of PEG11 spacers. Studies have shown that a PEG11 spacer has a minimal impact on the conformational properties of small, neutral peptides. However, for highly charged peptides, the spacer can have a more significant effect on their conformation.

Experimentally, the flexibility and conformational dynamics of PEGylated molecules can be assessed using a variety of biophysical techniques:

-

Small-Angle X-ray Scattering (SAXS): SAXS provides information about the size, shape, and conformation of macromolecules in solution.[4][5][6] By comparing the scattering profiles of a protein before and after conjugation with the this compound spacer, changes in the overall shape and flexibility can be determined.

-

Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring distances on the nanometer scale.[7][8][9][10][11] By attaching a FRET donor and acceptor pair to the two molecules being crosslinked, the flexibility and average end-to-end distance of the PEG11 spacer can be probed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the conformation and dynamics of molecules.[12][13][14][15][16] Specific NMR experiments can be used to study the local environment and flexibility of the PEG11 chain within a bioconjugate.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) containing free sulfhydryl groups using this compound.

Materials:

-

Protein A (with at least one free cysteine)

-

Protein B (with at least one free cysteine)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M 2-Mercaptoethanol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column

-

SDS-PAGE reagents and equipment

-

Western Blotting reagents and equipment

Procedure:

-

Protein Preparation:

-

Ensure Protein A and Protein B are in a suitable buffer, free of any thiol-containing reagents. If necessary, perform a buffer exchange.

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat them with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

-

Crosslinker Preparation:

-

Allow the this compound vial to come to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, combine Protein A and Protein B in the Reaction Buffer. The optimal molar ratio of the two proteins should be determined empirically.

-

Add the this compound stock solution to the protein mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein with the lower concentration.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to react with any unreacted bromoacetyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Crosslinked Product:

-

Analysis of the Crosslinked Product:

-

Analyze the collected fractions by SDS-PAGE under reducing conditions.[22][23][24][25][26] A new band corresponding to the molecular weight of the Protein A-PEG11-Protein B conjugate should be visible.

-

Confirm the identity of the crosslinked product by Western Blotting using antibodies specific for Protein A and Protein B.

-

Protocol 2: Synthesis of a PROTAC (Proteolysis-Targeting Chimera)

This protocol provides a general workflow for the synthesis of a PROTAC molecule using a this compound linker to connect a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a free thiol and the other is modified to contain a thiol.

Materials:

-

Target Protein Ligand (with a suitable functional group for introducing a thiol)

-

E3 Ligase Ligand (with a free thiol)

-

This compound

-

Thiolation reagent (e.g., N-succinimidyl S-acetylthioacetate - SATA)

-

Deacetylation solution (e.g., hydroxylamine)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Anhydrous DMF or DMSO

-

HPLC system for purification and analysis

Procedure:

-

Thiolation of the Target Protein Ligand:

-

React the target protein ligand with a thiolation reagent like SATA to introduce a protected thiol group.

-

De-protect the thiol group using a deacetylation solution to generate a free sulfhydryl.

-

Purify the thiolated ligand using HPLC.

-

-

First Conjugation Step:

-

Dissolve the thiolated E3 ligase ligand in the Reaction Buffer.

-

Add a molar excess of this compound (dissolved in DMF or DMSO) to the ligand solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the E3 Ligand-PEG11-Bromoacetamide intermediate.

-

Purify the intermediate using HPLC.

-

-

Second Conjugation Step:

-

Dissolve the purified E3 Ligand-PEG11-Bromoacetamide intermediate and the thiolated target protein ligand in the Reaction Buffer.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification and Characterization of the PROTAC:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Caption: Experimental workflow for protein-protein crosslinking.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The this compound spacer is a versatile and powerful tool for researchers in the life sciences. Its well-defined length, inherent flexibility, and hydrophilic nature provide significant advantages in a range of applications, from fundamental studies of protein-protein interactions to the development of novel therapeutics like PROTACs. The detailed protocols and analytical strategies presented in this guide offer a solid foundation for the successful implementation of this valuable crosslinking reagent in the laboratory.

References

- 1. o2hdiscovery.co [o2hdiscovery.co]

- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-angle X-ray Scattering (SAXS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Small-angle X-ray scattering - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. people.bu.edu [people.bu.edu]

- 8. Christoph Gohlke [cgohlke.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

- 11. Fluorescence resonance energy transfer | Abcam [abcam.com]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. waters.com [waters.com]

- 21. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Protein analysis SDS PAGE [qiagen.com]

- 25. neobiotechnologies.com [neobiotechnologies.com]

- 26. Western blotting guide: Part 2, Protein separation by SDS-PAGE [jacksonimmuno.com]

An In-Depth Technical Guide to the Homobifunctional Nature of Bis-Bromoacetamido-PEG11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, proteomics, and drug development. Its unique architecture, featuring two bromoacetamido groups at either end of a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of molecules containing sulfhydryl (-SH) groups, primarily the side chains of cysteine residues in proteins. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data to facilitate its effective use in research and development.

The core of this compound's functionality lies in its bromoacetamido moieties. These groups are highly reactive towards nucleophilic sulfhydryl groups, forming stable thioether bonds. The PEG11 linker imparts several advantageous properties, including increased hydrophilicity to the crosslinker and the resulting conjugate, which can enhance solubility and reduce aggregation.[1] The flexibility of the PEG chain also minimizes steric hindrance, allowing for efficient crosslinking of biomolecules.[1]

Chemical Properties and Reactivity

This compound is characterized by its two identical bromoacetamide functional groups, making it a homobifunctional crosslinker.[1] This symmetrical design is ideal for linking two sulfhydryl-containing molecules or for intramolecular crosslinking within a single polypeptide chain.

Reaction with Thiols

The primary reaction of this compound involves the nucleophilic attack of a deprotonated thiol (thiolate) on the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a highly stable thioether linkage.[][]

Key Reaction Parameters:

-

pH: The reaction rate is significantly influenced by pH. The optimal pH range for the reaction of bromoacetyl groups with thiols is between 8.0 and 9.0.[4] At this pH, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently.

-

Specificity: Bromoacetamides exhibit high selectivity for cysteine residues. While some reactivity with other nucleophilic residues like histidine and methionine can occur, it is generally much slower and less significant, especially under controlled pH conditions.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₄Br₂N₂O₁₃ | [8] |

| Molecular Weight | 786.55 g/mol | [8] |

| Spacer Arm Length | ~50.1 Å | |

| Reactivity | Thiol (-SH) groups | [1] |

| Optimal pH | 8.0 - 9.0 | [4] |

Table 2: Comparison of Bromoacetamide and Maleimide Crosslinkers

| Feature | Bromoacetamide | Maleimide | Reference |

| Reactive Group | Bromoacetyl | Maleimidyl | |

| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | |

| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 | [4] |

| Reaction Rate | Slower | Faster | [4] |

| Bond Stability | Highly Stable (Irreversible) | Less Stable (Reversible) | [][5] |

| Side Reactions | Minimal with other residues | Potential for reaction with lysines at higher pH |

Mandatory Visualization

Experimental Protocols

Protocol 1: Crosslinking of Bovine Serum Albumin (BSA) with this compound

This protocol provides a general method for crosslinking a model protein, BSA, which contains cysteine residues.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

SDS-PAGE apparatus and reagents

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare BSA Solution: Dissolve BSA in PBS (pH 8.0) to a final concentration of 1 mg/mL.

-

Prepare Crosslinker Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Crosslinking Reaction: Add the this compound stock solution to the BSA solution to achieve a final molar excess of the crosslinker (e.g., 20-fold molar excess over BSA). The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Analysis by SDS-PAGE:

-

Mix an aliquot of the quenched reaction mixture with SDS-PAGE sample buffer (with and without a reducing agent like DTT or β-mercaptoethanol).

-

Run the samples on a polyacrylamide gel.

-

Stain the gel with Coomassie Brilliant Blue.

-

Analyze the gel for the appearance of higher molecular weight bands corresponding to crosslinked BSA dimers, trimers, and oligomers.

-

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines a general workflow for conjugating a thiol-containing drug linker to an antibody via its interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound-Drug conjugate

-

Conjugation buffer: PBS with 5 mM EDTA, pH 8.0

-

Quenching solution: N-acetylcysteine solution

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Reduction:

-

Dissolve the mAb in conjugation buffer.

-

Add a 2 to 5-fold molar excess of TCEP or DTT to the antibody solution to partially or fully reduce the interchain disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation:

-

Immediately add the this compound-Drug conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point.[9]

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a 10-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted bromoacetamido groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV-Vis spectroscopy.[10][11]

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the integrity of the conjugate by SDS-PAGE under reducing and non-reducing conditions.

-

Applications

The homobifunctional and thiol-reactive nature of this compound makes it a versatile reagent for a range of applications in life sciences.

Protein-Protein Interaction Studies

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes.[12][13] this compound can be used to covalently trap interacting proteins that are in close proximity, allowing for their subsequent identification by mass spectrometry. The defined spacer arm length provides distance constraints that can be used in computational modeling of protein complex structures.[14]

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound serves as a stable linker to attach cytotoxic drugs to monoclonal antibodies.[1] The bromoacetamide groups react with cysteine residues that are either naturally present or have been engineered into the antibody, or with thiols generated by the reduction of interchain disulfide bonds. The high stability of the resulting thioether bond is crucial to prevent premature drug release in circulation, thereby enhancing the therapeutic window of the ADC.[][5]

PROTACs and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be adapted to synthesize homobifunctional PROTACs or used as a component in more complex PROTAC designs where thiol-reactivity is desired.[1]

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker with significant applications in protein chemistry, proteomics, and drug development. Its specific reactivity towards thiols, the high stability of the formed thioether bond, and the beneficial properties of the PEG spacer make it an excellent choice for creating stable bioconjugates. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows, ultimately advancing our understanding of biological systems and enabling the development of novel therapeutics.

References

- 1. This compound | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. agilent.com [agilent.com]

- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

- 13. brucelab.gs.washington.edu [brucelab.gs.washington.edu]

- 14. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugation with Bis-Bromoacetamido-PEG11

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using the homobifunctional, thiol-reactive linker, Bis-Bromoacetamido-PEG11. The protocol covers antibody reduction, drug-linker conjugation, purification of the resulting Antibody-Drug Conjugate (ADC), and methods for its characterization.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[][2] The linker molecule connecting the antibody and the drug is a critical component that influences the stability, solubility, and efficacy of the ADC.[3]

This compound is a hydrophilic, homobifunctional crosslinker. It contains two bromoacetamide groups that react specifically with thiol (sulfhydryl) groups to form stable thioether bonds.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[3][5] This protocol focuses on the conjugation to cysteine residues within the antibody, which are typically made available by the reduction of interchain disulfide bonds.[]

Reaction Principle and Workflow

The conjugation process involves three main stages:

-

Antibody Reduction: Selective reduction of the antibody's interchain disulfide bonds to generate free thiol (-SH) groups.

-

Conjugation: Reaction of the free thiol groups with the bromoacetamide groups of the this compound linker, which is pre-attached to the drug payload.

-

Purification and Analysis: Removal of unreacted drug-linker, reducing agents, and other impurities, followed by characterization of the ADC to determine purity and the drug-to-antibody ratio (DAR).

Chemical Reaction

The core of the conjugation is the S-alkylation reaction between a thiol group from a cysteine residue on the reduced antibody and a bromoacetamide group on the drug-linker complex. This reaction forms a stable thioether bond.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody

This protocol aims to reduce the interchain disulfide bonds of a typical IgG1 antibody to generate free thiols for conjugation.

Materials:

-

Monoclonal Antibody (mAb): e.g., 10 mg/mL in PBS, pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP): 10 mM stock solution in water

-

Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

-

Desalting Column: e.g., Sephadex G-25

Procedure:

-

Prepare the antibody solution to a final concentration of 5 mg/mL in the Reduction Buffer.

-

To achieve a target of 4 free thiols per antibody (DAR of 4), add 2.1 molar equivalents of TCEP to the antibody solution. For a DAR of 8, approximately 4.2 equivalents may be needed.[7] The optimal TCEP concentration should be determined empirically.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle mixing.[7]

-

Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with Reduction Buffer.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation with Drug-Bis-Bromoacetamido-PEG11

Materials:

-

Reduced mAb from Protocol 1

-

Drug-Bis-Bromoacetamido-PEG11: 10 mM stock solution in DMSO

-

Conjugation Buffer: PBS with 1 mM EDTA, pH 8.0

-

Quenching Solution: 100 mM N-acetylcysteine in water

Procedure:

-

Adjust the pH of the reduced antibody solution to 8.0 by adding a small volume of 0.5 M Sodium Borate buffer, pH 8.5. The bromoacetyl-thiol reaction is more efficient at a slightly alkaline pH.[2][8]

-

Add the desired molar excess of the Drug-Bis-Bromoacetamido-PEG11 solution to the reduced antibody. A common starting point is a 1.5 to 2-fold molar excess of the linker-drug per free thiol.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

To quench the reaction, add the Quenching Solution to a final concentration of 10 mM (a 20-fold excess over the drug-linker) to cap any unreacted bromoacetamide groups.[7]

-

Incubate for an additional 30 minutes at room temperature.

Protocol 3: ADC Purification by Size-Exclusion Chromatography (SEC)

Materials:

-

Crude ADC mixture from Protocol 2

-

SEC Column suitable for antibody purification

-

Purification Buffer: PBS, pH 7.4

Procedure:

-

Equilibrate the SEC column with at least 2 column volumes of Purification Buffer.

-

Load the crude ADC mixture onto the column.

-

Elute the ADC with Purification Buffer. The ADC, being a large molecule (~150 kDa), will elute first, while smaller molecules like the excess drug-linker and quenching reagent will be retained longer.[9][10]

-

Collect fractions and monitor the protein elution profile at 280 nm.

-

Pool the fractions containing the purified ADC.

-

Determine the final concentration of the purified ADC and store it at 4°C (short-term) or -80°C (long-term).

Characterization and Data Analysis

Protocol 4: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. As the hydrophobic drug is added, the ADC becomes more hydrophobic and elutes later.[4][11][12]

Materials:

-

HIC Column: e.g., TSKgel Butyl-NPR

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

Procedure:

-

Equilibrate the column with a mixture of Mobile Phase A and B.

-

Inject 10-20 µg of the purified ADC.

-

Run a linear gradient from high salt (e.g., 90% A) to low salt (e.g., 100% B) over 20-30 minutes to elute the ADC species.

-

Monitor the chromatogram at 280 nm. Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 will be resolved.

-

Calculate the average DAR using the following formula:[][14] Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Data Presentation

The following table summarizes expected results from a typical conjugation experiment.

| Parameter | Target Value | Result | Method |

| Antibody Concentration | 5.0 mg/mL | 4.8 mg/mL | A280 Spectroscopy |

| Molar Ratio (Linker:Ab) | 8:1 | 8:1 | --- |

| Conjugation Yield | > 80% | 85% | Protein Quantification |

| Average DAR | 4.0 | 3.8 | HIC-HPLC / Mass Spec |

| Purity (Monomer %) | > 95% | 97% | SEC-HPLC |

| Unconjugated Drug-Linker | < 1% | < 0.5% | RP-HPLC |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |

| Hydrolysis of bromoacetamide linker. | Prepare drug-linker solution immediately before use. Avoid high pH for extended periods. | |

| High DAR / Aggregation | Over-reduction of antibody (intramolecular disulfides). | Decrease TCEP concentration or incubation time. |

| High molar excess of hydrophobic drug-linker. | Reduce the molar ratio of drug-linker to antibody. | |

| Low ADC Recovery | Non-specific binding to purification column. | Use a well-passivated SEC column. Include a small amount of non-ionic surfactant in the buffer if necessary. |

| Aggregation and precipitation. | Perform conjugation at a lower antibody concentration. Ensure the PEG linker provides sufficient solubility. |

References

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Application Notes and Protocols for Bis-Bromoacetamido-PEG11 in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent designed for the covalent stabilization of protein-protein interactions (PPIs). This reagent features two bromoacetamide groups at either end of a flexible, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moieties are highly reactive towards sulfhydryl groups found in cysteine residues, forming stable thioether bonds.[1][2] This cysteine-specific reactivity offers a more targeted approach to crosslinking compared to more common amine-reactive crosslinkers, as cysteine is a less abundant amino acid.[2]

The PEG11 spacer arm enhances the water solubility of the crosslinker and the resulting protein complexes, which can help to reduce aggregation and improve sample handling.[1][3] The flexibility of the PEG chain also allows for the capture of protein interactions within a specific distance range. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound for studying PPIs.

Chemical Properties and Specifications

| Property | Value | Reference |

| Chemical Name | This compound | [1][3] |

| CAS Number | 951308-86-4 | [1][3] |

| Molecular Weight | ~786.6 g/mol | [3] |

| Spacer Arm Length | ~47.5 Å (44 atoms) | [4] |

| Reactive Groups | Bromoacetamide | [1] |

| Target Residues | Cysteine (sulfhydryl groups) | |

| Storage | Store at -20°C, protect from moisture. | [4] |

Principle of Reaction

The crosslinking reaction with this compound occurs in a single step. The bromoacetamide groups react with the thiol side chains of cysteine residues via nucleophilic substitution, forming a stable thioether linkage and releasing hydrogen bromide. For a successful crosslink to occur between two proteins, cysteine residues on each interacting partner must be located within the spacer arm distance of the crosslinker.

Applications in Protein-Protein Interaction Studies

This compound is a valuable tool for:

-

Stabilizing Transient or Weak Interactions: By covalently linking interacting proteins, this reagent allows for the capture and subsequent identification of PPIs that might otherwise be lost during purification or analysis.

-

Mapping Interaction Interfaces: The defined spacer arm length provides distance constraints that can be used in computational modeling to map the binding sites of proteins.

-

Structural Elucidation of Protein Complexes: Crosslinking combined with mass spectrometry (XL-MS) can provide low-resolution structural information about protein complexes.

-

PROTAC and ADC Development: Beyond studying endogenous PPIs, this linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects a target protein ligand to an E3 ligase ligand or a cytotoxic drug, respectively.[1]

Experimental Protocols

General Considerations

-

Buffer Selection: Use buffers that are free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 7.2-8.0 is recommended.

-

Protein Purity and Concentration: It is advisable to use purified proteins to minimize non-specific crosslinking. The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

-

Control Reactions: Always include control reactions, such as no crosslinker and single protein controls, to identify non-specific crosslinking and oligomerization.

Protocol 1: Crosslinking of Purified Proteins for SDS-PAGE Analysis

This protocol is designed to qualitatively assess protein-protein interactions by observing a shift in molecular weight on an SDS-PAGE gel.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Purified protein samples in a thiol-free buffer (e.g., PBS, pH 7.5)

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis system

Procedure:

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Set up Crosslinking Reaction: In a microcentrifuge tube, combine the interacting protein partners at the desired molar ratio.

-

Add Crosslinker: Add the this compound stock solution to the protein mixture to achieve a final concentration that is typically in a 20- to 50-fold molar excess over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any unreacted bromoacetamide groups. Incubate for 15 minutes at room temperature.

-

Analyze by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction, heat the sample, and analyze the results by SDS-PAGE. The formation of a higher molecular weight band corresponding to the crosslinked protein complex indicates a successful interaction.

Protocol 2: Crosslinking for Mass Spectrometry (XL-MS) Analysis

This protocol outlines a general workflow for identifying crosslinked peptides by mass spectrometry to map interaction sites.

Materials:

-

All materials from Protocol 1

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 spin columns for desalting

-

LC-MS/MS system

Procedure:

-

Perform Crosslinking: Follow steps 1-5 from Protocol 1.

-

Denaturation, Reduction, and Alkylation:

-

Denature the crosslinked proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis: Analyze the desalted peptide mixture using an LC-MS/MS system.

-

Data Analysis: Use specialized software (e.g., pLink, MaxLynx, MeroX) to identify the crosslinked peptides from the MS/MS data.

Data Presentation

Table 1: Comparative Properties of Common Crosslinker Chemistries

| Feature | Bromoacetamide (e.g., this compound) | Maleimide | NHS Ester |

| Target Residue(s) | Cysteine | Cysteine | Lysine, N-terminus |

| Reactive Group | Bromoacetyl | Maleimidyl | N-hydroxysuccinimide |

| Bond Formed | Thioether | Thioether | Amide |

| Optimal pH Range | 7.2 - 8.0 | 6.5 - 7.5 | 7.0 - 8.5 |

| Specificity | High for thiols | High for thiols | High for primary amines |

| Advantages | Stable bond, good alternative to maleimides. | High reactivity with thiols. | Targets abundant surface residues. |

| Disadvantages | Slower reaction rate than maleimides.[4] | Can undergo hydrolysis, potential for side reactions at higher pH. | May not be suitable if lysines are in the active site. |

Visualizations

Experimental Workflow for XL-MS

Caption: General workflow for protein-protein interaction analysis using this compound and mass spectrometry.

Hypothetical Signaling Pathway Elucidation

Caption: Example signaling cascade where crosslinking could confirm the Receptor-Adaptor protein interaction.

References

Application Notes and Protocols for Crosslinking Intracellular Proteins with Bis-Bromoacetamido-PEG11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent designed for the covalent linkage of proteins and other biomolecules containing free sulfhydryl groups. This reagent is particularly useful for studying protein-protein interactions within the cellular environment. Its structure features two bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moieties react specifically with the thiol groups of cysteine residues to form stable thioether bonds. The PEG spacer enhances the water solubility of the crosslinker and the resulting protein conjugates, which can reduce aggregation and improve accessibility within the crowded intracellular space.

These application notes provide a comprehensive overview of the principles, protocols, and analytical methods for utilizing this compound to investigate intracellular protein complexes.

Principle of Reaction

The crosslinking reaction with this compound is a two-step process involving the sequential reaction of its two bromoacetamide groups with the sulfhydryl groups (-SH) of cysteine residues on proximal proteins. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. For successful intracellular crosslinking, the reagent must first permeate the cell membrane to access the cytosolic proteins.

Product Information

| Feature | Specification |

| Full Chemical Name | 1,35-Dibromo-5,8,11,14,17,20,23,26,29,32-decaoxa-2,32-diazaheptatriacontan-4,33-dione |

| Molecular Formula | C28H54Br2N2O13 |

| Molecular Weight | 786.54 g/mol |

| Spacer Arm Length | ~47.5 Å |

| CAS Number | 951308-86-4 |

| Reactive Groups | Bromoacetamide (x2) |

| Target Functional Group | Sulfhydryl (-SH) |

| Storage | Store at -20°C, protected from moisture. |

Applications

-

Mapping Protein-Protein Interactions: Identify and characterize both stable and transient interactions between intracellular proteins.

-

Stabilizing Protein Complexes: Covalently link interacting proteins for subsequent purification and analysis by techniques such as immunoprecipitation and mass spectrometry.

-

PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into close proximity.

-

Drug Delivery Systems: The PEGylated nature of the crosslinker can be advantageous in the development of targeted drug delivery systems.

Experimental Protocols

Protocol 1: Intracellular Crosslinking of Cultured Mammalian Cells

This protocol provides a general guideline for the in-situ crosslinking of proteins in cultured mammalian cells. Optimization of crosslinker concentration and incubation time is critical for each cell type and experimental system.

Materials:

-

Cultured mammalian cells

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching solution: 2-Mercaptoethanol (B42355) or L-cysteine

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Refrigerated centrifuge

Procedure:

-

Cell Culture: Grow cells to the desired confluency (typically 70-90%) in appropriate culture vessels.

-

Preparation of Crosslinker Stock Solution: Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

-

Cell Preparation:

-

For adherent cells, gently wash the cell monolayer twice with pre-warmed PBS (pH 7.2-7.5).

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash twice with PBS, and resuspend in PBS at the desired cell density.

-

-

(Optional but Recommended) Reduction of Disulfide Bonds: To increase the availability of free thiols, intracellular disulfide bonds can be reduced prior to crosslinking.

-

Incubate cells with a cell-permeable reducing agent such as TCEP (final concentration 1-5 mM) in PBS for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS to remove the reducing agent.

-

-

Crosslinking Reaction:

-

Dilute the this compound stock solution in PBS to the desired final concentration. A starting concentration range of 0.1-1 mM is recommended for initial optimization.

-

Add the crosslinker solution to the cells and incubate for 30-60 minutes at 37°C with gentle agitation.

-

-

Quenching the Reaction:

-

Terminate the crosslinking reaction by adding a quenching solution containing a final concentration of 5-10 mM 2-Mercaptoethanol or L-cysteine.

-

Incubate for 15 minutes at room temperature with gentle agitation.

-

-

Cell Lysis:

-

For adherent cells, aspirate the quenching solution and wash the cells once with ice-cold PBS. Add ice-cold cell lysis buffer and scrape the cells.

-

For suspension cells, pellet the cells, aspirate the supernatant, and resuspend in ice-cold cell lysis buffer.

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

-

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Downstream Analysis: The clarified supernatant containing the crosslinked proteins is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blotting

Materials:

-

Clarified cell lysate from Protocol 1

-

4x Laemmli sample buffer (containing SDS and a tracking dye)

-

SDS-PAGE gels

-

Electrophoresis apparatus and buffers

-

Western blotting apparatus and reagents

-

Primary and secondary antibodies

Procedure:

-

Sample Preparation: Mix the clarified cell lysate with 4x Laemmli sample buffer. Crucially, for analyzing the crosslinked products, initially omit any reducing agents like DTT or 2-mercaptoethanol from the sample buffer. A parallel sample with a reducing agent can be run to observe the collapse of disulfide-linked and some crosslinked species.

-

Denaturation: Heat the samples at 95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures. The appearance of higher molecular weight bands in the crosslinked lanes compared to the non-crosslinked control indicates successful crosslinking.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose) and perform Western blotting using antibodies specific to the proteins of interest to confirm the presence of crosslinked complexes.

Data Presentation

Table 1: Optimization of this compound Concentration for Intracellular Crosslinking

| Crosslinker Conc. (mM) | Incubation Time (min) | Target Protein Monomer Intensity (%) | High Molecular Weight Crosslinked Species Intensity (%) |

| 0 (Control) | 60 | 100 | 0 |

| 0.1 | 60 | 85 | 15 |

| 0.5 | 60 | 50 | 50 |

| 1.0 | 60 | 20 | 80 |

| 2.0 | 60 | 10 | 90 (with some aggregation) |

Note: The data presented in this table is illustrative and will vary depending on the cell type, protein abundance, and the specific protein-protein interaction being studied. Intensity is typically determined by densitometry of Western blot bands.

Visualizations

Diagram 1: Experimental Workflow for Intracellular Crosslinking

Caption: Workflow for intracellular protein crosslinking.

Diagram 2: Hypothetical Signaling Pathway Elucidation

Let's consider a hypothetical scenario where this compound is used to investigate the interaction between a kinase (Kinase A) and its substrate (Substrate B) upon growth factor stimulation.

Caption: Investigating a kinase-substrate interaction.

Concluding Remarks

This compound is a valuable tool for the study of intracellular protein-protein interactions. Its thiol-reactivity provides specificity for cysteine residues, and its PEGylated spacer enhances solubility. The provided protocols offer a starting point for researchers to design and optimize their intracellular crosslinking experiments. Successful application of this reagent, coupled with appropriate analytical techniques, can provide significant insights into the dynamic landscape of the cellular interactome.